Methyl 2-chloro-6-formyl-benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGBUSMVAQUKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of Methyl 2 Chloro 6 Formyl Benzoate
Reactions at the Formyl Group
The formyl group, being a reactive aldehyde, is the primary site for the chemical modifications of methyl 2-chloro-6-formyl-benzoate. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the aldehyde itself can be readily oxidized or reduced.
Oxidation Reactions to Carboxylic Acids
The formyl group of this compound can be selectively oxidized to a carboxylic acid moiety, yielding 2-chloro-6-(methoxycarbonyl)benzoic acid. A particularly effective method for this transformation is the Pinnick oxidation, which is known for its mild conditions and tolerance of various functional groups, including esters and halides. wikipedia.orgnrochemistry.com This method typically utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a weak acid, such as monosodium phosphate (B84403) (NaH₂PO₄), and a scavenger like 2-methyl-2-butene (B146552) to quench the reactive byproduct, hypochlorous acid (HOCl). wikipedia.orgnrochemistry.comnih.gov The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde. wikipedia.org
Table 1: Reagents and Conditions for Pinnick Oxidation
| Reagent/Condition | Role | Typical Example |
| Sodium Chlorite (NaClO₂) | Oxidant | 1.5 - 2.0 equivalents |
| Monosodium Phosphate (NaH₂PO₄) | Weak Acid | Buffer |
| 2-Methyl-2-butene | Scavenger | Excess |
| Solvent | Reaction Medium | tert-Butanol/Water |
| Temperature | Reaction Condition | Room Temperature |
The selectivity of the Pinnick oxidation is a key advantage, as it avoids the harsh conditions associated with other oxidizing agents like potassium permanganate, which could potentially hydrolyze the ester functionality.
Reduction Reactions to Alcohols
The formyl group can be selectively reduced to a primary alcohol, affording methyl 2-chloro-6-(hydroxymethyl)benzoate. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this purpose due to its chemoselectivity for aldehydes and ketones over esters. researchgate.netmasterorganicchemistry.comyoutube.comiwu.edu The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at mild temperatures. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. masterorganicchemistry.comnumberanalytics.com
Table 2: Reagents and Conditions for Selective Reduction
| Reagent/Condition | Role | Typical Example |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 1.0 - 1.5 equivalents |
| Solvent | Reaction Medium | Methanol or Ethanol |
| Temperature | Reaction Condition | 0 °C to Room Temperature |
This selective reduction is a valuable transformation, providing access to a key synthetic intermediate where the newly formed hydroxyl group can be further functionalized.
Condensation Reactions
The electrophilic nature of the formyl group's carbonyl carbon makes it an excellent substrate for condensation reactions with various nucleophiles.
This compound readily reacts with primary amines and hydrazines to form Schiff bases (imines). This condensation reaction typically occurs under mild, often acid-catalyzed, conditions. For instance, reaction with a substituted aniline (B41778), such as p-anisidine, in a solvent like ethanol would yield the corresponding N-(2-chloro-6-(methoxycarbonyl)benzylidene)-4-methoxyaniline. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine. researchgate.net
In the presence of a base, this compound can participate in aldol-type condensation reactions with enolizable ketones, such as acetone (B3395972) or 2-butanone. wikipedia.orgmasterorganicchemistry.compearson.com In these reactions, the ketone is deprotonated by the base to form an enolate, which then acts as a nucleophile, attacking the formyl group of the benzoate (B1203000). The initial product is a β-hydroxy ketone, which can subsequently dehydrate, often upon heating, to yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). wikipedia.org For example, the reaction with acetone would be expected to produce methyl 2-chloro-6-(3-oxobut-1-en-1-yl)benzoate after dehydration.
Table 3: General Conditions for Aldol (B89426) Condensation
| Reagent/Condition | Role | Typical Example |
| Ketone (e.g., Acetone) | Nucleophile Precursor | Excess |
| Base (e.g., NaOH, KOH) | Catalyst | Catalytic amount |
| Solvent | Reaction Medium | Ethanol/Water |
| Temperature | Reaction Condition | Room Temperature to Reflux |
Wittig Reactions and Olefination Strategies
The formyl group of this compound is a suitable electrophile for Wittig reactions, providing a powerful method for carbon-carbon double bond formation. udel.edu Reaction with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, which is a stabilized ylide, would lead to the formation of an α,β-unsaturated ester. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.edu The use of a stabilized ylide generally favors the formation of the (E)-isomer of the resulting alkene.
Table 4: Components of a Typical Wittig Reaction
| Component | Role | Example |
| This compound | Electrophile | Substrate |
| Phosphorus Ylide | Nucleophile | (Carbethoxymethylene)triphenylphosphorane |
| Solvent | Reaction Medium | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Reaction Condition | Room Temperature |
This olefination strategy offers a reliable route to extend the carbon chain and introduce new functional groups.
Reactions Involving the Ester Moiety
The methyl ester group of this compound is susceptible to typical ester transformations, although its reactivity is influenced by the steric hindrance imposed by the adjacent ortho-substituents.
Hydrolysis to 2-chloro-6-formylbenzoic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-6-formylbenzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by an acidic workup.
The steric hindrance around the carbonyl carbon of the ester, caused by the ortho-chloro and ortho-formyl groups, can affect the reaction mechanism. For most esters, base-catalyzed hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. However, for highly sterically hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism may become competitive. organic-chemistry.org In the BAl2 pathway, the hydroxide ion attacks the methyl carbon in an SN2 reaction, displacing the carboxylate as the leaving group. organic-chemistry.org Given the substitution pattern of this compound, the BAc2 pathway is still expected to be the major route, though potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to overcome the steric hindrance.
General Reaction Scheme:
This compound is treated with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture such as water and methanol. The reaction mixture is typically heated to drive the reaction to completion. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the intermediate carboxylate salt to yield the final product, 2-chloro-6-formylbenzoic acid nih.gov.
Transesterification Reactions
Transesterification is a process that converts one ester into another by reaction with an alcohol in the presence of a catalyst. This reaction is typically an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion.
For sterically hindered esters like this compound, standard acid-catalyzed transesterification may be slow. ucla.edu More effective catalysts have been developed to facilitate the transesterification of sterically demanding substrates. For instance, titanium (IV) alkoxides, such as titanium (IV) ethoxide, have been successfully used for the transesterification of hindered alcohols. google.com Zinc compounds have also been reported as efficient catalysts for certain transesterification reactions. google.com
Table 1: Potential Catalysts for Transesterification of Sterically Hindered Benzoates
| Catalyst System | Alcohol | Conditions | Reference |
| Titanium (IV) ethoxide | Sterically hindered alcohols (e.g., menthol) | Not specified | google.com |
| Zinc Acetate | 2-Ethylhexanol | Not specified | google.com |
| Zirconium/Titanium Solid Acid | Methanol | Reflux | mdpi.comresearchgate.net |
Lactamization via Intramolecular Aminolysis of Adjacent Ester
While no direct literature exists for this specific transformation starting from this compound, a plausible two-step pathway can be proposed for the synthesis of a δ-lactam (a six-membered cyclic amide). This pathway leverages the reactivity of both the formyl and ester groups.
Proposed Two-Step Synthesis:
Reductive Amination of the Formyl Group: The formyl group can be converted into a primary amine through reductive amination. This typically involves treating the aldehyde with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding aminomethyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.
Intramolecular Aminolysis: The newly formed primary amine, being nucleophilic, can then attack the adjacent electrophilic ester carbonyl carbon. This intramolecular cyclization would displace methanol and form the stable six-membered δ-lactam ring. This type of reaction is a known method for the synthesis of lactams. organic-chemistry.orgresearchgate.net
Proposed Reaction Scheme:
This hypothetical pathway highlights the synthetic potential of using the ortho-relationship of the functional groups to construct heterocyclic systems.
Reactions of the Aromatic Ring and Chlorine Substituent
The electronic properties of the aromatic ring in this compound are significantly influenced by the two strong electron-withdrawing groups (EWG), the formyl (-CHO) and the methoxycarbonyl (-COOCH₃). These groups deactivate the ring towards electrophilic aromatic substitution but strongly activate it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom on the ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the formyl group (para to the chlorine) and the methoxycarbonyl group (ortho to the chlorine) is crucial for activating this reaction. These EWGs stabilize the negative charge that develops in the aromatic ring in the intermediate Meisenheimer complex, thus lowering the activation energy of the reaction.
The SNAr mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
A wide variety of nucleophiles can be used to displace the chlorine atom, leading to a diverse range of substituted benzoate derivatives.
Table 2: Examples of Potential SNAr Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ (e.g., Aniline, Benzylamine) | 2-Amino-6-formyl-benzoate derivative |
| Alkoxide | NaOR (e.g., Sodium methoxide) | 2-Alkoxy-6-formyl-benzoate derivative |
| Thiolate | NaSR (e.g., Sodium thiophenoxide) | 2-Arylthio-6-formyl-benzoate derivative |
| Hydroxide | NaOH | 2-Hydroxy-6-formyl-benzoate derivative |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom of this compound can also participate in various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use routine. beilstein-journals.org These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is a versatile method for creating biaryl structures or for attaching alkyl or vinyl groups to the aromatic ring. studfile.netbeilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene (e.g., styrene, acrylates) to form a substituted alkene. organic-chemistry.orgvaia.com The reaction requires a palladium catalyst and a base, and it typically results in the formation of the trans-isomer of the product. nih.govrsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. gold-chemistry.orgwikipedia.org The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Copper-free versions have also been developed. nih.gov
Table 3: General Parameters for Cross-Coupling Reactions of Aryl Chlorides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Ligand (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |
| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd/C) + Ligand (e.g., PPh₃, PCy₃) | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, DMA |
| Sonogashira | Terminal Alkyne (H−C≡C−R) | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI) | Et₃N, Diisopropylamine | DMF, THF, Toluene |
Electrophilic Aromatic Substitution
The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its three substituents: the chloro, formyl, and methyl ester groups. All three groups are deactivating, meaning they decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene (B151609). libretexts.orgyoutube.com This deactivation arises from the electron-withdrawing nature of these substituents.
In this compound, the substituents are located at positions 1 (methyl ester), 2 (chloro), and 6 (formyl). The directing effects of these groups are thus antagonistic, leading to a complex regiochemical outcome in electrophilic substitution reactions. pressbooks.pubkhanacademy.org The formyl group at C6 directs incoming electrophiles to the C3 and C5 positions (meta to itself). Similarly, the methyl ester group at C1 directs to the C3 and C5 positions. The chloro group at C2 directs to the C3 (ortho) and C5 (para) positions.
Therefore, all three substituents direct incoming electrophiles to the C3 and C5 positions. However, the position between two substituents in a meta relationship is often sterically hindered, which would disfavor substitution at the position between the methyl ester and the formyl group if they were meta to each other. In this specific molecule, the open positions are C3, C4, and C5. The directing effects can be summarized as follows:
-COOCH₃ (at C1): Meta-directing to C3, C5.
-Cl (at C2): Ortho-, para-directing to C3, C5.
-CHO (at C6): Meta-directing to C2 (occupied), C4.
Predicting the major product requires considering the relative directing power of the substituents. While all are deactivating, the chloro group's ability to stabilize the arenium ion intermediate at the ortho and para positions through resonance can be a significant factor. youtube.com However, the strong meta-directing and deactivating nature of the formyl and ester groups will likely dominate the reaction's regioselectivity. masterorganicchemistry.comscribd.com Given that C3 and C5 are directed by both the chloro and the ester group, these positions are the most likely sites of substitution. Steric hindrance around the C3 position, being flanked by two substituents, might favor substitution at the C5 position.
Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect |
| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |
| -CHO (Formyl) | Carbonyl | Deactivating | Meta |
| -COOCH₃ (Methyl Ester) | Carbonyl | Deactivating | Meta |
Computational and Theoretical Studies on Methyl 2 Chloro 6 Formyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like Methyl 2-chloro-6-formyl-benzoate, these methods can elucidate a variety of properties at the atomic and molecular level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of organic compounds. In a typical DFT study of this compound, the geometry of the molecule would be optimized to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Various functionals and basis sets would be tested to ensure the accuracy of the calculations.
Prediction of Electronic Properties: HOMO-LUMO Analysis, Energy Gaps, Ionization Potential, Electron Affinity
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The spatial distribution and energies of these orbitals provide insight into the molecule's reactivity.
Energy Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller energy gap generally indicates higher reactivity and lower stability.
Ionization Potential and Electron Affinity: The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. These properties can be estimated from the energies of the HOMO and LUMO, respectively, and are important for understanding the molecule's behavior in electron transfer reactions.
A hypothetical data table for the electronic properties of this compound, as would be generated from DFT calculations, is presented below.
| Property | Predicted Value (Arbitrary Units) |
| HOMO Energy | -X.XX eV |
| LUMO Energy | -Y.YY eV |
| HOMO-LUMO Energy Gap | Z.ZZ eV |
| Ionization Potential | A.AA eV |
| Electron Affinity | B.BB eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.
Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions would likely be associated with the oxygen atoms of the formyl and ester groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These regions would likely be found around the hydrogen atoms and the carbon atom of the formyl group.
Green Regions: Represent areas of neutral potential.
The MEP map provides a clear and intuitive picture of the charge distribution and is instrumental in predicting the regioselectivity of chemical reactions.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would be used to:
Quantify the strength of various bonds within the molecule.
Investigate hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule.
Analyze the hybridization of atomic orbitals in forming chemical bonds.
Conformational Analysis and Dimerization Studies
The three-dimensional structure and intermolecular interactions of a molecule are critical to its physical and chemical properties.
Identification of Stable Conformers
Due to the presence of rotatable single bonds, such as the C-C bond connecting the formyl group to the benzene (B151609) ring and the C-O bond of the ester group, this compound can exist in different spatial arrangements called conformers. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformers (those with the lowest energy). This is typically done by rotating the relevant dihedral angles and calculating the energy at each step. The results of such an analysis would reveal the preferred orientation of the formyl and ester groups relative to the benzene ring and each other, which can influence the molecule's reactivity and crystal packing.
While specific dimerization studies for this compound are not found in the reviewed literature, computational methods could be employed to investigate the potential for two molecules to form a dimer. Such studies would involve calculating the interaction energies of different possible dimer configurations to determine the most stable arrangement. These interactions could include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Intermolecular Interactions and Hydrogen Bonding
Computational studies, particularly those employing Hirshfeld surface analysis, are pivotal in understanding the non-covalent interactions that govern the crystal packing of this compound. This analysis allows for the visualization and quantification of intermolecular contacts. For a molecule with the functional groups present in this compound—a chloro group, a formyl group, and a methyl ester—a variety of intermolecular interactions are anticipated.
These interactions would likely include:
Hydrogen Bonding: Although lacking strong traditional hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant. These interactions would likely involve the aromatic protons or the methyl group protons acting as donors and the oxygen atoms of the formyl and ester groups acting as acceptors. Intramolecular C-H···O hydrogen bonds may also be present, contributing to the conformational stability of the molecule.
Halogen Bonding: The chlorine atom can participate in C-Cl···O or C-Cl···π interactions, where it acts as an electrophilic region (a σ-hole).
van der Waals Forces: A network of weaker van der Waals forces, including dipole-dipole interactions and London dispersion forces, would also play a crucial role in the molecular packing.
Spectroscopic Correlations from Theoretical Calculations
Density Functional Theory (DFT) calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound.
Vibrational Spectra Predictions (FT-IR, FT-Raman)
Theoretical vibrational spectra are typically calculated using methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The calculated frequencies, after appropriate scaling to account for anharmonicity and computational approximations, can be correlated with experimental FT-IR and FT-Raman spectra. The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific functional groups.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups This interactive table showcases the expected ranges for the primary vibrational modes of this compound based on theoretical calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
| Formyl Group (C=O) | Stretching | 1710-1680 | Strong in IR |
| Ester Group (C=O) | Stretching | 1735-1715 | Strong in IR |
| Aromatic Ring (C=C) | Stretching | 1600-1450 | Medium to Strong |
| C-Cl Bond | Stretching | 800-600 | Medium to Strong |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Methyl Group C-H | Asymmetric/Symmetric Stretching | 2990-2870 | Medium |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, referenced against a standard like tetramethylsilane (TMS), provide valuable insights for the interpretation of experimental NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the chloro, formyl, and ester groups would significantly influence the chemical shifts of the aromatic protons and carbons.
Table 2: Predicted NMR Chemical Shifts This interactive table presents the anticipated chemical shift ranges for the different nuclei in this compound.
| Nucleus Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl Proton | 9.8 - 10.5 | - |
| Aromatic Protons | 7.5 - 8.2 | - |
| Methyl Protons | 3.8 - 4.1 | - |
| Formyl Carbon | - | 188 - 195 |
| Ester Carbonyl | - | 164 - 168 |
| Aromatic Carbons | - | 125 - 140 |
| Methyl Carbon | - | 52 - 55 |
UV-Vis Absorption Spectra Simulations
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra. These calculations provide information on the electronic transitions, including their excitation energies (which correspond to the absorption wavelengths, λmax) and oscillator strengths (which relate to the intensity of the absorption). The analysis of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in assigning the nature of these transitions (e.g., n→π* or π→π*). The presence of the chromophoric formyl group and the auxochromic chloro and ester groups attached to the benzene ring is expected to result in characteristic absorption bands in the UV region.
Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties through computational methods is crucial for identifying materials with potential applications in optoelectronics and photonics. For this compound, key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated using DFT.
The presence of both electron-withdrawing (formyl, chloro) and potentially electron-donating (via resonance from the ester oxygen) groups on the aromatic ring can lead to intramolecular charge transfer, a key factor for enhancing NLO activity. The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response. A high calculated value for β, often compared to a standard NLO material like urea, would suggest that this compound is a promising candidate for NLO applications.
Applications in Advanced Materials and Medicinal Chemistry Research
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the formyl and chloro groups is central to the application of Methyl 2-chloro-6-formylbenzoate in multi-step synthesis. The aldehyde can readily undergo reactions such as condensation with amines to form imines, while the chlorine atom can be replaced through nucleophilic substitution, enabling the creation of diverse derivatives. nih.gov
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. The functional groups of Methyl 2-chloro-6-formylbenzoate make it a suitable starting material for constructing such rings. For instance, the formyl group can react with binucleophiles, such as substituted hydrazines or anilines, in condensation reactions. These reactions can lead to the formation of various heterocyclic systems. While specific examples starting directly from Methyl 2-chloro-6-formylbenzoate are not extensively documented in public literature, the analogous reactions of related chloro-formyl-quinolines to produce hydrazone derivatives demonstrate this synthetic potential.
The "2-chloro-6-substituted" phenyl motif is a key structural element found in several significant pharmaceutically active compounds. A prominent example is Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. google.com Dasatinib contains a N-(2-chloro-6-methylphenyl) fragment, highlighting the importance of this substitution pattern for biological activity. Patents reveal that a related compound, 2-chloro-6-methylaniline (B140736), serves as a crucial starting material in the synthesis of Dasatinib and other bioactive molecules, including indazole derivatives with anti-breast cancer activity. google.com This suggests that Methyl 2-chloro-6-formylbenzoate is a valuable potential intermediate; through chemical modifications such as reduction of the formyl group and transformation of the ester, it can be converted into these key aniline (B41778) precursors.
The 2-chloro-6-methylaniline scaffold, potentially accessible from Methyl 2-chloro-6-formylbenzoate, is noted for its application in the preparation of pesticides. google.com The structural features are also present in certain 2-methyl-6-chlorophenyl sulfonylurea derivatives that exhibit bacteriostatic activity. google.com However, the direct role of Methyl 2-chloro-6-formylbenzoate as a starting material in the synthesis of commercial herbicides and pesticides is not widely detailed in publicly available research or patents.
Development of Biologically Active Scaffolds
A "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds. Research indicates that derivatives of Methyl 2-chloro-6-formylbenzoate have potential as anti-tubercular, antibacterial, and antifungal agents, making the core molecule a valuable scaffold for drug discovery. nih.gov
The development of new antimicrobial agents is a critical area of research. Derivatives containing the chlorobenzoic acid structure have shown notable antimicrobial potential. Studies on related compounds provide insight into the possible efficacy of derivatives of Methyl 2-chloro-6-formylbenzoate. For example, Schiff's bases of 2-chlorobenzoic acid have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. The data below illustrates the minimum inhibitory concentration (MIC) for some of these related compounds.
| Compound Type | Derivative Example | Test Organism | Activity (MIC in µM/ml) |
| Schiff's Base of 2-Chlorobenzoic Acid | Compound 6 | Escherichia coli | 2.27 |
| Schiff's Base of 2-Chlorobenzoic Acid | Compound 6 | Staphylococcus aureus | 1.91 |
This table is based on data for related 2-chlorobenzoic acid derivatives to illustrate the potential of the chemical class.
The inhibition of specific enzymes is a primary mechanism for many modern drugs. The 2-chloro-6-methylphenyl group, which is structurally related to Methyl 2-chloro-6-formylbenzoate, is a key feature in several potent enzyme inhibitors. For example, derivatives of benzo[g]indole containing this moiety have been identified as powerful inhibitors of the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory pathways. Furthermore, the drug Dasatinib functions as a dual inhibitor of Src and Abl kinases. google.com The inhibitory concentrations (IC₅₀) from studies on these related molecules underscore the value of this structural scaffold in designing targeted enzyme inhibitors.
| Compound Class | Target Enzyme | IC₅₀ (µM) |
| Benzo[g]indole Derivative (6f) | 5-LOX (cell-free) | 0.17 |
| Benzo[g]indole Derivative (6g) | 5-LOX (cell-free) | 0.22 |
| Benzo[g]indole Derivative (6l) | 5-LOX (cell-free) | 0.17 |
| Benzo[g]indole Derivative (6f) | 5-LOX (leukocytes) | 0.19 |
| Benzo[g]indole Derivative (6g) | 5-LOX (leukocytes) | 0.37 |
| Benzo[g]indole Derivative (6l) | 5-LOX (leukocytes) | 0.23 |
This table is based on data for related chloro- and methyl-substituted compounds to illustrate the potential for enzyme inhibition.
Receptor Interaction Modulation
While direct studies on the receptor interaction modulation of Methyl 2-chloro-6-formyl-benzoate are not extensively detailed in public literature, its role as a synthetic precursor is critical. The formyl and chloro groups serve as handles for constructing more elaborate molecules designed to interact with specific biological receptors. For instance, the aldehyde can be converted into Schiff bases or other functionalities that are known to be key binding elements in various receptor ligands. The core phenyl ring with its specific substitution pattern provides a scaffold that can be further functionalized to optimize binding affinity and selectivity for a target receptor.
Anti-inflammatory and Anti-cancer Agents
Research has indicated that benzoate (B1203000) derivatives can possess significant pharmacological activities. The related compound, Methyl-2-formyl benzoate, is recognized as a precursor for molecules with potential anticancer properties. Following this logic, this compound is explored as a valuable intermediate in the synthesis of novel anti-inflammatory and anti-cancer agents. Its derivatives have shown potential as bioactive compounds, and the presence of the formyl group is noted to enhance its reactivity and biological activity, marking it as a valuable precursor in drug development. The strategic placement of the chloro and formyl groups on the benzoate ring allows for the generation of a library of derivatives, which can then be screened for their efficacy against inflammatory and cancerous cell lines.
Molecular Docking Studies and Structure-Activity Relationships
Computational chemistry plays a vital role in modern drug discovery. Molecular docking and the analysis of structure-activity relationships (SAR) are key techniques used to predict and understand the biological activity of new compounds, including those derived from this compound.
Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). For derivatives of this compound, docking studies are essential to visualize and analyze how they might interact with the active site of a target protein. These studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carbonyl oxygen of the ester or aldehyde group could act as a hydrogen bond acceptor, while the chlorinated phenyl ring can engage in hydrophobic or halogen bonding interactions within the protein's binding pocket.
Prediction of Biological Efficacy
By quantifying the strength of ligand-protein interactions through scoring functions, molecular docking can help predict the biological efficacy of a compound even before it is synthesized. Derivatives of this compound can be virtually screened against the three-dimensional structures of known drug targets. A higher predicted binding affinity often correlates with greater biological activity. This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be effective, saving time and resources in the drug development process.
Structure-Activity Relationship (SAR) Analysis of Derivatives
Structure-Activity Relationship (SAR) analysis involves synthesizing a series of related compounds, or analogs, and comparing their biological activities to understand how specific structural features influence their function. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.
For instance, by systematically modifying the substituents on the phenyl ring or altering the chemical nature of the formyl group, researchers can determine which modifications lead to an increase or decrease in activity. This analysis provides a rational basis for the design of more potent and selective compounds. The insights gained from SAR studies are often used to refine molecular docking models and improve the accuracy of future predictions.
Below is a table representing a hypothetical SAR study on derivatives of this compound, illustrating how different modifications could influence biological activity.
| Compound | R1 Group (Modification of Formyl) | R2 Group (Modification of Chloro) | Relative Biological Activity (%) |
| Parent | -CHO | -Cl | 100 |
| Derivative A | -CH₂OH | -Cl | 85 |
| Derivative B | -COOH | -Cl | 60 |
| Derivative C | -CHO | -F | 110 |
| Derivative D | -CHO | -Br | 95 |
| Derivative E | -C=NOH | -Cl | 120 |
Potential in Materials Science
Photo-sensitizers in Dye-Sensitized Solar Cells (DSSCs)
There is no available research to suggest the use of this compound as a photosensitizer in Dye-Sensitized Solar Cells. The fundamental principle of a DSSC involves a dye molecule (the photosensitizer) absorbing light and injecting an electron into the conduction band of a semiconductor, typically titanium dioxide. mdpi.com The design of these dyes is crucial and often involves complex molecular structures with specific electron donor, π-bridge, and acceptor moieties to optimize light absorption and electron transfer processes. nih.gov While various organic and inorganic compounds are explored for this purpose, there is no indication in the current scientific literature of this compound being investigated or utilized in this context.
Surface-Enhanced Raman Spectroscopy (SERS) Applications
No specific applications of this compound in Surface-Enhanced Raman Spectroscopy (SERS) have been documented in the searched scientific literature. SERS is a powerful analytical technique that enhances the Raman scattering of molecules adsorbed on or very near to a nanostructured metallic surface. The enhancement allows for the detection of trace amounts of analytes. The interaction between the analyte and the metallic surface is a key factor in the SERS effect. While a wide range of molecules can be studied using SERS, there are no published reports detailing the SERS spectrum or any SERS-based application of this compound.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Green Chemistry Approaches
Future research into the synthesis of Methyl 2-chloro-6-formyl-benzoate is likely to focus on the development of more efficient, sustainable, and scalable methods. While traditional multi-step syntheses may exist, the exploration of novel one-pot procedures and the application of green chemistry principles are critical for its broader application.
One promising avenue is the use of a two-step, one-pot reduction/cross-coupling procedure starting from a suitable Weinreb amide. acs.orgrug.nlacs.org This method involves the formation of a stable aluminum hemiaminal as an intermediate, which acts as a masked aldehyde, allowing for subsequent functionalization with organometallic reagents. acs.orgrug.nlacs.org This approach could offer a rapid and efficient route to a variety of substituted benzaldehydes, including this compound. acs.orgrug.nlacs.org
Furthermore, the principles of green chemistry could be applied to minimize the environmental impact of its synthesis. This includes the use of sustainable solvents, catalyst-free reactions, and energy-efficient processes. bohrium.comrsc.orgrsc.org For instance, the synthesis of related benzothiazoles has been achieved in water, a green solvent, highlighting the potential for developing aqueous synthetic routes for this compound derivatives. rsc.org Additionally, transition-metal-free approaches and the use of recyclable catalysts are areas ripe for exploration. rsc.org
| Synthetic Approach | Potential Advantages | Key Features |
| One-Pot Reduction/Cross-Coupling | High efficiency, reduced purification steps | Utilizes a stable aluminum hemiaminal intermediate |
| Catalyst-Free Synthesis | Reduced cost and toxicity, simplified workup | Avoids the use of heavy metal catalysts |
| Aqueous Synthesis | Environmentally benign, improved safety | Employs water as the reaction medium |
| Transition-Metal-Free Reactions | Lower environmental impact | Bypasses the need for precious metal catalysts |
Exploration of New Chemical Transformations and Derivatizations
The aldehyde and ester functionalities of this compound serve as handles for a wide range of chemical transformations and derivatizations. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions, condensations, and reductive aminations. ncert.nic.in Future research should explore novel transformations to generate a diverse library of derivatives with unique properties.
For example, the aldehyde can be converted into various heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net Condensation with 2-aminothiophenols or o-phenylenediamines could yield benzothiazole or benzimidazole derivatives, respectively. bohrium.commdpi.com These scaffolds are known to possess a broad spectrum of biological activities. bohrium.commdpi.com
The ester group, while more sterically hindered, can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The resulting carboxylic acid can then be converted to amides, acid chlorides, or other acid derivatives, further expanding the chemical space accessible from this starting material. The interplay between the chloro, formyl, and methyl ester substituents can also lead to interesting regioselective reactions.
Advanced Computational Modeling and Machine Learning in Property Prediction
Computational chemistry and machine learning are powerful tools for accelerating the discovery and optimization of new molecules. nih.govmdpi.comaalto.fist-andrews.ac.uk These approaches can be applied to predict the physicochemical properties, spectral characteristics, and biological activities of this compound and its derivatives, thereby guiding experimental efforts. nih.govmdpi.comaalto.fist-andrews.ac.ukresearchgate.netresearchgate.netmdpi.com
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of substituted benzaldehydes with their properties. researchgate.net By optimizing the geometry of the molecules at a semi-empirical level, various electronic and steric descriptors can be calculated and used to build predictive models. researchgate.net
Machine learning algorithms, such as neural networks and Gaussian processes, can be trained on existing datasets of aromatic esters and benzaldehydes to predict properties like reactivity, aromaticity, and thermal stability. nih.govst-andrews.ac.ukmdpi.com For instance, machine learning models have been used to predict the degree of aromaticity from structural fingerprints and the outcomes of catalytic hydrogenation of esters. nih.govst-andrews.ac.uk These models could be adapted to predict the properties of novel derivatives of this compound, saving significant time and resources.
| Modeling Technique | Predicted Properties | Potential Impact |
| QSPR | Physicochemical properties, NMR chemical shifts | Rational design of molecules with desired properties |
| Machine Learning (Neural Networks) | Reaction yields, spectral properties | Optimization of synthetic routes and material design |
| Machine Learning (Gaussian Processes) | Catalytic activity, thermal stability | Discovery of new catalysts and materials |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Understanding reactivity and guiding synthesis |
Targeted Drug Design and Mechanism of Action Elucidation
The substituted benzaldehyde and benzoic acid scaffolds are present in numerous biologically active compounds and approved drugs. slideshare.netnih.govmdpi.comnih.govnih.govdrugbank.compreprints.org The unique substitution pattern of this compound makes it an attractive starting point for the design of novel therapeutic agents.
Derivatives of this compound could be designed to target specific biological pathways implicated in various diseases. For example, substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin, suggesting potential applications in the treatment of sickle cell disease. nih.gov Benzoic acid derivatives have been explored as prodrugs for tuberculosis and as inhibitors of protein phosphatases. nih.govnih.gov
Future research should focus on synthesizing libraries of compounds derived from this compound and screening them for activity against a range of biological targets. Once active compounds are identified, detailed mechanism of action studies will be crucial to understand how they exert their therapeutic effects. This could involve techniques such as molecular docking to predict binding modes and in vitro and in vivo assays to validate their biological activity. The benzothiazolone scaffold, which can be synthesized from related starting materials, has been explored for the design of 5-HT6 ligands, indicating a potential therapeutic area for derivatives of this compound. nih.gov
Applications in Emerging Technologies
The unique electronic and structural features of this compound and its derivatives suggest potential applications in emerging technologies, particularly in the field of materials science. Aromatic esters and functionalized benzaldehydes are key building blocks for a variety of functional organic materials. researchgate.netsprchemical.comcore.ac.uk
For instance, novel benzoate (B1203000) ester-based molecules have been synthesized and investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net These materials exhibit promising charge transfer characteristics and tunable photophysical properties. researchgate.net The introduction of a chloro and formyl group onto the methyl benzoate scaffold could significantly alter its electronic properties, potentially leading to materials with improved performance in organic electronic devices. core.ac.ukkaust.edu.sa
Furthermore, benzaldehydes are used in the synthesis of polymers, dyes, and hydrogels. sprchemical.com The specific substitution pattern of this compound could be leveraged to create polymers with tailored properties or functional hydrogels for applications in areas such as drug delivery or tissue engineering. The exploration of its use in the synthesis of conjugated polymers for bioelectronics is another exciting and unexplored avenue. kaust.edu.sa
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-chloro-6-formyl-benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzoate precursor. A common approach includes:
- Step 1 : Chlorination at the 2-position using reagents like thionyl chloride (SOCl₂) under anhydrous conditions .
- Step 2 : Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at the 6-position, requiring strict temperature control (0–5°C) to avoid over-oxidation .
- Purification : Column chromatography (hexane:ethyl acetate gradient) is critical to isolate the product from byproducts like methyl 2,6-dichlorobenzoate .
Yield optimization hinges on stoichiometric ratios (e.g., excess POCl₂ improves formylation efficiency) and inert atmospheres to prevent hydrolysis .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : -NMR resolves chloro and formyl groups (δ 10.2–10.5 ppm for formyl; δ 7.5–8.0 ppm for aromatic protons). -NMR confirms carbonyl (C=O) at ~165–170 ppm .
- FTIR : Peaks at ~1700 cm (ester C=O) and ~1680 cm (formyl C=O) distinguish functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) assess purity (>98%) and detect hydrolyzed byproducts .
Advanced: How can computational modeling resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Discrepancies in X-ray diffraction (e.g., poor resolution due to crystal twinning) can be addressed using:
- SHELXT/SHELXL : For structure solution and refinement, especially with high-resolution data (<1.0 Å). Twinned crystals require HKLF5 format input and careful parameterization of twin laws .
- DFT Calculations : Validate molecular geometry (e.g., bond angles, torsional strain) by comparing optimized structures with experimental data. Software like Gaussian or ORCA can model electrostatic potential surfaces to explain reactivity .
Advanced: What strategies mitigate degradation of this compound during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent photolytic cleavage of the formyl group and hydrolysis of the ester .
- Stability Assays : Monitor degradation via LC-MS every 3 months. Hydrolysis products (e.g., 2-chloro-6-formylbenzoic acid) appear as [M–CH₃OH+H]⁺ peaks .
- Additives : Anhydrous molecular sieves (3Å) in storage containers reduce moisture-induced degradation .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The 2-chloro group blocks nucleophilic attack at the adjacent position, favoring reactions at the 6-formyl group (e.g., condensation with amines) .
- Electronic Effects : The electron-withdrawing formyl group activates the aromatic ring for electrophilic substitution (e.g., nitration at the 4-position) but deactivates it for Friedel-Crafts alkylation .
- Catalytic Screening : Test Pd/Cu systems for Suzuki-Miyaura coupling; low yields may require bulky ligands (e.g., SPhos) to mitigate steric clashes .
Data Contradiction: How to resolve conflicting 1H^1H1H-NMR data reported for this compound in different solvents?
Methodological Answer:
- Solvent Effects : Deuterated chloroform (CDCl₃) may cause downfield shifts (~0.1–0.3 ppm) due to hydrogen bonding with the formyl group. Compare with DMSO-d₆, which stabilizes the formyl proton, shifting it upfield .
- Paramagnetic Impurities : Filter samples through activated charcoal to remove trace metals (e.g., Fe³⁺) that broaden signals .
- Referencing : Calibrate spectra using tetramethylsilane (TMS) or residual solvent peaks to standardize chemical shifts .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Methodological Answer:
- Crystal Twinning : Common due to planar geometry; use PLATON’s TWINABS to refine data and apply Hooft parameters .
- Disorder : The formyl group may exhibit rotational disorder. Apply restraints (SHELXL DEFX/SADI) to model plausible conformers .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small, weakly diffracting crystals .
Advanced: How to design biological activity assays for derivatives of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., hydrolases, kinases) based on the compound’s electrophilic formyl group .
- Assay Conditions : Use fluorescence-based assays (e.g., FP-TAMRA probes) to monitor binding. Include DMSO controls (<1% v/v) to avoid solvent interference .
- SAR Studies : Synthesize analogs with modified chloro/formyl groups and compare IC₅₀ values to map pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
